

Crystal Structure Analysis of 4-(4-Fluorophenyl)-3-thiosemicarbazide: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)-3-thiosemicarbazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **4-(4-Fluorophenyl)-3-thiosemicarbazide**, a compound of interest in medicinal chemistry due to the established biological activities of the thiosemicarbazide scaffold. This document details the experimental protocols for its synthesis and crystallographic determination, presents key structural data, and discusses the molecular geometry and intermolecular interactions.

Introduction

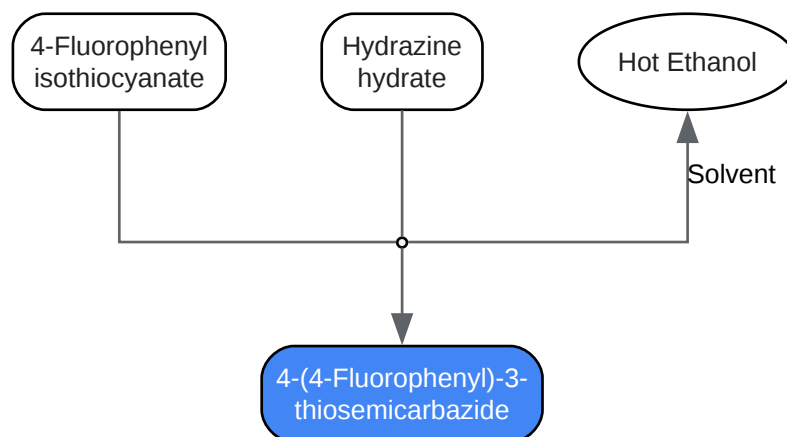
Thiosemicarbazide derivatives are a well-studied class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties.^[1] The introduction of a fluorine atom to the phenyl ring can significantly influence the compound's physicochemical properties and biological efficacy. A thorough understanding of the three-dimensional structure of **4-(4-Fluorophenyl)-3-thiosemicarbazide** is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This guide is based on the crystallographic data reported by Osman et al. in 2020.^[2]

Experimental Protocols

Synthesis of 4-(4-Fluorophenyl)-3-thiosemicarbazide

The synthesis of the title compound is achieved through the reaction of 4-fluorophenyl isothiocyanate with hydrazine hydrate.[2]

Procedure: A solution of 4-fluorophenyl isothiocyanate in hot ethanol is treated with hydrazine hydrate. The reaction mixture is allowed to react to form the **4-(4-Fluorophenyl)-3-thiosemicarbazide** product.[2]



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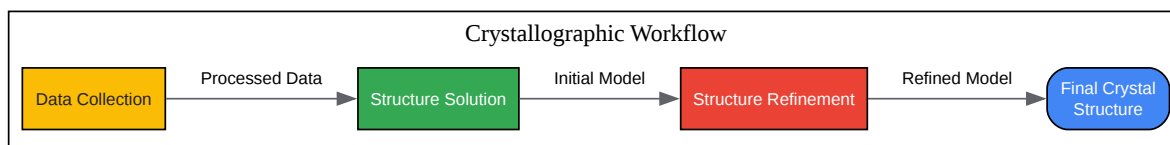
Synthetic pathway for **4-(4-Fluorophenyl)-3-thiosemicarbazide**.

Crystallization

Single crystals suitable for X-ray diffraction analysis were obtained by slow evaporation of a saturated solution of the compound in 95% ethanol.[2]

X-ray Crystallography

The determination of the crystal structure involved the following key steps:



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Workflow for the crystal structure determination process.

Intensity data were collected on a suitable single-crystal X-ray diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares on F^2 .^[2]

Data Presentation

The crystallographic data and structure refinement details for **4-(4-Fluorophenyl)-3-thiosemicarbazide** are summarized in the tables below.

Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₇ H ₈ FN ₃ S
Formula Weight	185.22
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	12.1056(8) Å
b	5.5177(4) Å
c	12.5617(8) Å
β	90.063(2)°
Volume	839.06(10) Å ³
Z	4
Density (calculated)	1.466 Mg/m ³
Absorption Coefficient	0.354 mm ⁻¹
F(000)	384
Refinement Details	
Final R indices [I > 2σ(I)]	R ₁ = 0.0946, wR ₂ = 0.1377
R indices (all data)	R ₁ = 0.1332, wR ₂ = 0.1545

[Data sourced from Osman et al., 2020][[2](#)]

Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Degree (°)
S1-C7	1.681(2)	N2-C7-N1	115.97(19)
F1-C3	1.352(2)	N2-C7-S1	120.59(16)
N1-C7	1.330(3)	N1-C7-S1	123.40(15)
N2-C7	1.326(2)	C7-N2-N3	120.60(18)
N2-N3	1.407(3)	C4-C3-F1	118.4(2)

[Data sourced from Osman et al., 2020][2]

Molecular and Crystal Structure

The molecular structure of **4-(4-Fluorophenyl)-3-thiosemicarbazide** with the atom-numbering scheme is depicted below.

Schematic of 4-(4-Fluorophenyl)-3-thiosemicarbazide.

The molecule consists of a 4-fluorophenyl group linked to a thiosemicarbazide moiety. The phenyl ring and the thiosemicarbazide fragment are essentially planar. However, there is a significant dihedral angle of $69.60(9)^\circ$ between these two planes.[2]

In the crystal lattice, molecules are linked by intermolecular N–H...S hydrogen bonds, forming a stable three-dimensional supramolecular architecture.[2] This hydrogen bonding is a key feature influencing the crystal packing and physical properties of the compound.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of **4-(4-Fluorophenyl)-3-thiosemicarbazide**. The detailed crystallographic data, molecular geometry, and intermolecular interactions presented herein are valuable for researchers in medicinal chemistry and drug development. This structural information can serve as a basis for computational modeling, understanding structure-activity relationships, and designing novel thiosemicarbazide derivatives with enhanced therapeutic potential. The established synthetic and crystallographic protocols also offer a practical guide for the preparation and characterization of analogous compounds.

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References

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